molecular formula C10H8Cl2N2O2S B11840748 2,7-Dichloro-4-methylquinoline-6-sulfonamide

2,7-Dichloro-4-methylquinoline-6-sulfonamide

Cat. No.: B11840748
M. Wt: 291.15 g/mol
InChI Key: GOPYRJVLNGOCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dichloro-4-methylquinoline-6-sulfonamide is a chemical compound with a molecular formula of C10H8Cl2N2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-4-methylquinoline-6-sulfonamide typically involves the chlorination of 4-methylquinoline followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required standards for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-4-methylquinoline-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline-6-sulfonic acid derivatives.

    Reduction: Formation of 4-methylquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2,7-Dichloro-4-methylquinoline-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive quinoline derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-4-methylquinoline-6-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to the inhibition of folic acid synthesis in bacteria. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

2,7-Dichloro-4-methylquinoline-6-sulfonamide can be compared with other quinoline derivatives such as:

    4,6,7-Substituted quinazoline derivatives: Known for their antiproliferative activities against cancer cells.

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Sulfanilamide: A sulfonamide antibiotic with a similar mechanism of action.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8Cl2N2O2S

Molecular Weight

291.15 g/mol

IUPAC Name

2,7-dichloro-4-methylquinoline-6-sulfonamide

InChI

InChI=1S/C10H8Cl2N2O2S/c1-5-2-10(12)14-8-4-7(11)9(3-6(5)8)17(13,15)16/h2-4H,1H3,(H2,13,15,16)

InChI Key

GOPYRJVLNGOCBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=C(C=C12)S(=O)(=O)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.